REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[NH2:5][C:6]1[N:11]=[C:10]([CH2:12][O:13][CH2:14][CH3:15])[NH:9][C:8](=[O:16])[CH:7]=1.[OH-].[Na+].S(=O)(=O)(O)O>O>[NH2:5][C:6]1[N:11]=[C:10]([CH2:12][O:13][CH2:14][CH3:15])[NH:9][C:8](=[O:16])[C:7]=1[N:1]=[O:3] |f:0.1,3.4|
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Name
|
|
Quantity
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17.7 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(NC(=N1)COCC)=O
|
Name
|
|
Quantity
|
336 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.9 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
179 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added dropwise at between 0° and 5° C
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
ADDITION
|
Details
|
immediately after completion of the addition
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
is washed with cold water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
it is used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
An analytical sample was obtained by recrystallization from methanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(NC(=N1)COCC)=O)N=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |